Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-
Overview
Description
“Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-” is a chemical compound with the CAS number 2362-10-9 . It is also known as 1,3-Bis(chloromethyl)tetramethyldisiloxane .
Synthesis Analysis
The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives can be achieved via subsequent hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .Chemical Reactions Analysis
The Blanc chloromethylation (also called the Blanc reaction) is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .Scientific Research Applications
Polymerization and Copolymerization Processes
Disiloxane-bridged zirconocene complexes, including tetramethyldisiloxanediyl derivatives, have been utilized to initiate the homopolymerization of ethene as well as copolymerization with α-olefins. These complexes, when combined with modified methylaluminoxane as a cocatalyst, exhibit reasonable activity in polymerization processes. However, it's noted that the molecular weight of the resulting polyethene decreases with increasing polymerization temperature (Lee et al., 1996).
Organosilicon Compound Synthesis
Disiloxanes with various functional groups have been the subject of extensive study in plasma polymerization, highlighting their reactivity and the potential for creating crosslinked polydimethylsiloxane-like structures. Such studies also delve into the retention of functional groups post-polymerization and the implications for materials science (Cai et al., 1992).
Sol-Gel Chemistry and Material Science
The sol-gel chemistry of organotrialkoxysilanes, including chloromethyl derivatives, has been explored to understand their capacity to form gels through sol-gel processes. This research provides insights into the formation of silsesquioxanes and their application in introducing organic functionalities into sol-gel materials (Loy et al., 2000).
Novel Organosilicon Syntheses
Studies have also been conducted on the synthesis of new organofunctional disilanes containing chloromethyl groups. These investigations cover the synthesis and reactions of compounds like (dichloromethyl)pentamethyldisilane and 1,2-bis(chloromethyl)tetramethyldisilane, revealing potential for intramolecular rearrangements and applications in organosilicon chemistry (Kumada & Ishikawa, 1964).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant . It is recommended to handle this compound with care, wearing protective gloves/clothing/eye protection/face protection, and to store it in a well-ventilated place .
Mechanism of Action
The synthesis of disiloxanes often involves the reaction of chlorosilanes with water or alcohols, followed by condensation reactions . The resulting disiloxanes can then undergo further reactions, such as hydrosilylation, to introduce additional functional groups .
In terms of environmental effects, organosilicon compounds like disiloxanes are generally stable and resistant to degradation, although they can be broken down by processes such as hydrolysis or photolysis . The specific environmental behavior and effects of “Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-” would likely depend on factors such as its specific chemical structure and the conditions of the environment.
Properties
IUPAC Name |
chloromethyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h6H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCOJHKQYOHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556255 | |
Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88456-93-3 | |
Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.